4-(N,N-diallylsulfamoyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

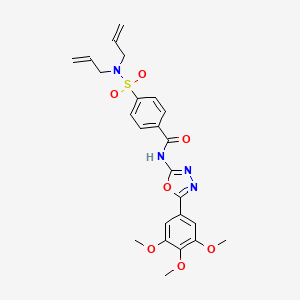

This compound belongs to the 1,3,4-oxadiazole class, characterized by a central oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl group at position 5 and a benzamide moiety at position 2. The benzamide is further modified with a diallylsulfamoyl group at the para position (Figure 1). The 3,4,5-trimethoxyphenyl group is a common pharmacophore in anticancer and antimicrobial agents, while the sulfamoyl group may enhance target binding or solubility .

Properties

IUPAC Name |

4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O7S/c1-6-12-28(13-7-2)36(30,31)18-10-8-16(9-11-18)22(29)25-24-27-26-23(35-24)17-14-19(32-3)21(34-5)20(15-17)33-4/h6-11,14-15H,1-2,12-13H2,3-5H3,(H,25,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQYNKWBRAIWMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(N,N-diallylsulfamoyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound with potential biological activities that make it a subject of interest in medicinal chemistry. Its unique structure combines a sulfamoyl group with an oxadiazole moiety, which is known for various pharmacological properties.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C24H26N4O7S

- Molecular Weight : 514.55 g/mol

- IUPAC Name : 4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfamoyl group may interact with enzymes involved in bacterial metabolism or cancer cell proliferation.

- Antioxidant Properties : The presence of methoxy groups in the phenyl ring could enhance the compound's ability to scavenge free radicals.

- Antimicrobial Activity : The oxadiazole moiety is often associated with antimicrobial properties, potentially making this compound effective against specific bacterial strains.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial effects. For instance:

- Case Study 1 : A derivative of the oxadiazole class showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

- Case Study 2 : Another study reported that sulfamoyl derivatives demonstrated effective inhibition against various fungal strains.

Cytotoxicity and Anticancer Potential

Research has explored the cytotoxic effects of compounds containing oxadiazole and sulfamoyl groups:

- Case Study 3 : In vitro assays revealed that similar compounds induced apoptosis in cancer cell lines, suggesting potential as anticancer agents.

- Case Study 4 : A study focusing on cell cycle analysis indicated that these compounds could arrest cancer cells at specific phases, enhancing their therapeutic potential.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Analogs with Modified Sulfamoyl Substituents

The sulfamoyl group’s substituents significantly influence bioactivity and pharmacokinetics:

- LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide) : Exhibits antifungal activity against C. albicans due to the benzyl(methyl)sulfamoyl group, which balances lipophilicity and steric bulk for membrane penetration .

- 4-(Dibutylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 533870-79-0) : The dibutyl group increases lipophilicity compared to the diallyl group in the target compound, possibly altering metabolic stability .

Analogs with Modified Oxadiazole Substituents

The 3,4,5-trimethoxyphenyl group is critical for bioactivity:

- Compound 8x (Chalcone-Oxadiazole Hybrid) : Combines the 3,4,5-trimethoxyphenyl-oxadiazole with a chalcone moiety, showing enhanced cytotoxicity likely due to dual targeting .

- N-Phenyl-2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides : Demonstrated antimicrobial activity, emphasizing the role of methoxy groups in hydrogen bonding .

Analogs with Halogen or Heterocyclic Substitutions

- N-[5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]-4-(Dibutylsulfamoyl)Benzamide (ZINC2723412) : The electron-withdrawing chloro group may enhance reactivity or target affinity .

- 5-(4-Chlorophenyl)-2-Phenyloxazole (2l) : Although an oxazole, the chlorophenyl group highlights the importance of halogenated aryl rings in bioactivity .

Data Table: Key Structural and Functional Comparisons

Key Research Findings

- Role of Sulfamoyl Groups: Bulkier substituents (e.g., dibutyl, cyclohexyl) enhance lipophilicity but may reduce solubility.

- 3,4,5-Trimethoxyphenyl Group : Methoxy groups facilitate π-π stacking and hydrogen bonding with biological targets, as seen in antifungal and anticancer analogs .

- Hybrid Structures : Combining oxadiazole with chalcone (Compound 8x) or thioacetamide () enhances activity, suggesting synergism between pharmacophores .

Q & A

Q. What are the optimal synthetic routes for this compound, and what challenges arise during purification?

The synthesis typically involves multi-step protocols:

- Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .

- Sulfamoyl group introduction : Reaction of diallylamine with sulfonyl chlorides, followed by coupling to the benzamide core .

- Purification challenges : High-polarity intermediates often require column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for final isolation .

- Yield optimization : Controlled reaction temperatures (0–5°C for sulfonylation; 80–100°C for cyclization) improve reproducibility .

Q. Which spectroscopic and chromatographic methods confirm structural integrity and purity?

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., oxadiazole C=N at δ 160–165 ppm) and validates substituent positions .

- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

- X-ray crystallography : Resolves 3D conformation, critical for docking studies (if crystals are obtainable) .

Advanced Research Questions

Q. How do structural modifications influence biological activity in oxadiazole derivatives?

- Trimethoxyphenyl group : Enhances lipophilicity and intercalation into lipid membranes, improving anticancer activity .

- Diallylsulfamoyl moiety : Modulates solubility and target selectivity; replacing allyl groups with bulkier substituents (e.g., piperidine) alters pharmacokinetics .

- Oxadiazole core : Substituting sulfur (thiadiazole) reduces metabolic stability compared to oxygen .

- Case study : Analog 8u (with 3,4,5-trimethoxyphenyl) showed 87% inhibition of leukemia cell growth at 10 µM, highlighting the pharmacophore’s importance .

Q. What computational strategies predict target binding and selectivity?

- Molecular docking : Screens against kinases (e.g., EGFR) or DNA topoisomerases using AutoDock Vina; trimethoxyphenyl groups show π-π stacking with aromatic residues .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories; sulfamoyl groups stabilize hydrogen bonds with catalytic lysines .

- QSAR models : Correlate logP values (2.5–3.5) with IC₅₀ in antimicrobial assays .

Q. How can contradictions in biological data across studies be resolved?

- Standardized assays : Discrepancies in IC₅₀ values (e.g., 5–50 µM) often stem from varying cell lines (HeLa vs. MCF-7) or incubation times (24h vs. 48h) .

- Metabolic interference : Serum proteins in culture media may sequester lipophilic compounds, reducing apparent activity .

- Counter-screening : Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target engagement .

Methodological Considerations

Q. What in vitro models are suitable for initial activity screening?

- Anticancer : NCI-60 cell panel or patient-derived xenograft (PDX) models .

- Antimicrobial : Broth microdilution against ESKAPE pathogens (e.g., S. aureus ATCC 29213) .

- Enzyme inhibition : Fluorescence-based assays for adenylyl cyclases or kinases (e.g., EGFR) .

Q. How is stability assessed under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.